molecular formula C15H16BrNO2 B12134906 1-Bromo-2-naphthyl diethylcarbamate

1-Bromo-2-naphthyl diethylcarbamate

Cat. No.: B12134906
M. Wt: 322.20 g/mol
InChI Key: BKLVMZQTBJAKRV-UHFFFAOYSA-N
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Description

1-Bromo-2-naphthyl diethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom attached to the naphthalene ring and a diethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-naphthyl diethylcarbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-naphthol to produce 1-bromo-2-naphthol. This intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and carbamoylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-naphthyl diethylcarbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include naphthoquinones and other oxidized compounds.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

1-Bromo-2-naphthyl diethylcarbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-naphthyl diethylcarbamate involves its interaction with biological molecules. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

    1-Bromo-2-naphthol: A precursor in the synthesis of 1-Bromo-2-naphthyl diethylcarbamate.

    2-Naphthyl diethylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.

    1-Naphthyl diethylcarbamate: Similar structure but with the bromine atom in a different position.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a diethylcarbamate group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

(1-bromonaphthalen-2-yl) N,N-diethylcarbamate

InChI

InChI=1S/C15H16BrNO2/c1-3-17(4-2)15(18)19-13-10-9-11-7-5-6-8-12(11)14(13)16/h5-10H,3-4H2,1-2H3

InChI Key

BKLVMZQTBJAKRV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

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